DBCO-NHCO-PEG2-amine

PEG linker optimization steric hindrance bioconjugation efficiency

DBCO-NHCO-PEG2-amine delivers the optimal ~7.6 Å PEG2 spacer—longer than PEG1 to prevent steric hindrance at dense protein surfaces, shorter than PEG4/12 to avoid conformational heterogeneity in SAR studies. The NHCO carboxamide bridge provides superior hydrolytic stability vs. ester linkers. ≥98% purity minimizes side products during PROTAC assembly. Ideal for sterically hindered azide labeling, nanoparticle surface engineering via EDC/NHS coupling, and multi-step cascades requiring orthogonal SPAAC + amine reactivity. Select this linker when spacer precision and aqueous stability are critical.

Molecular Formula C25H29N3O4
Molecular Weight 435.5 g/mol
Cat. No. B8103877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG2-amine
Molecular FormulaC25H29N3O4
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCN
InChIInChI=1S/C25H29N3O4/c26-13-16-32-18-17-31-15-12-24(29)27-14-11-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19,26H2,(H,27,29)
InChIKeyDETPARNXKUCFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-NHCO-PEG2-amine: A Compact PEG2 Heterobifunctional Linker for Copper-Free Click Bioconjugation and PROTAC Synthesis


DBCO-NHCO-PEG2-amine (CAS 2250216-96-5, molecular weight 435.52, purity ≥95–98% commercially) is a polyethylene glycol (PEG)-based heterobifunctional linker that integrates three functional modules: a strained dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted alkyne–azide cycloaddition (SPAAC) with azide-bearing molecules, a short two-unit PEG (PEG2) spacer chain, and a terminal primary amine . It is widely used as a PROTAC (PROteolysis TArgeting Chimera) linker for assembling bifunctional protein degraders and as a click chemistry building block for biomolecular labeling and material functionalization . This compound is the NHCO-containing variant (carboxamide bridge) of the broader DBCO-PEG2-amine family, with the internal amide bond contributing to structural rigidity and stability in aqueous environments .

Why Generic Substitution Fails: PEG Spacer Length and Internal Amide Architecture Dictate DBCO-PEG-Amine Performance


DBCO-PEG-amine linkers are not functionally interchangeable. PEG spacer length directly influences conjugation efficiency by modulating intermolecular distance, steric accessibility, and target molecule mobility [1]. A PEG1 linker (DBCO-PEG1-amine) provides a minimal spacer of ~3.8 Å, which may restrict DBCO accessibility in sterically hindered environments such as dense protein surfaces, potentially reducing labeling efficiency by 20–40% compared to PEG2 linkers under identical conditions [1]. Conversely, longer PEG chains (e.g., PEG4, MW 523.63; PEG12, MW ~876) increase hydrophilicity and flexibility but may introduce undesirable conformational heterogeneity in structure–activity relationship (SAR) studies and can reduce drug-to-antibody ratios (DAR) in ADC payload attachment due to excessive linker length . The NHCO (carboxamide) variant specifically offers enhanced hydrolytic stability relative to ester-linked analogs under mildly acidic to neutral aqueous conditions, an advantage for long-term storage and multi-step synthetic workflows .

Quantitative Evidence for DBCO-NHCO-PEG2-amine Differentiation: PEG2 Spacer, SPAAC Kinetics, and Purity Specifications


PEG2 Spacer Provides Optimal Balance of Flexibility and Minimal Steric Hindrance Relative to PEG1

Compared to the PEG1 analog (DBCO-PEG1-amine, MW 391.47), DBCO-NHCO-PEG2-amine incorporates a two-unit PEG chain that increases the DBCO-to-amine terminal distance from approximately 3.8 Å to approximately 7.6 Å, while maintaining a compact overall footprint relative to longer PEG4 (MW 523.63) and PEG12 (MW ~876) linkers [1]. This intermediate length improves target accessibility without introducing the excessive flexibility that can compromise labeling site precision in SAR applications [1].

PEG linker optimization steric hindrance bioconjugation efficiency protein labeling

NHCO Internal Amide Bond Confers Superior Hydrolytic Stability Relative to Ester-Based DBCO-PEG Linkers

DBCO-NHCO-PEG2-amine incorporates an internal carboxamide (NHCO) bridge connecting the DBCO and PEG2 domains. This amide linkage exhibits significantly greater resistance to hydrolysis under near-neutral aqueous conditions (pH 6.5–7.5) compared to ester-based DBCO-PEG linkers, with amide half-lives typically exceeding 30 days at 25°C in PBS (pH 7.4), whereas ester analogs may undergo measurable hydrolysis (5–15% degradation) within 7 days under identical storage conditions . Commercial vendors specify storage at −20°C (dry, protected from light) for this product to maximize shelf life, but the intrinsic amide stability reduces risk of linker cleavage during multi-step bioconjugation workflows conducted at room temperature in aqueous media .

amide bond stability linker hydrolytic stability aqueous storage DBCO-PEG-amine degradation

Commercial Purity ≥98% Enables Higher PROTAC Synthesis Success Rate Compared to Standard-Grade PEG2 Linkers

Commercially available DBCO-NHCO-PEG2-amine is supplied with certified purity of ≥98% (InvivoChem Cat# V39227), while standard-grade DBCO-PEG2-amine variants are commonly offered at ≥95% purity . The 3% absolute purity difference translates to a relative reduction in potentially reactive impurities of approximately 60% (i.e., ≤2% impurities vs. ≤5% impurities). In PROTAC synthesis, impurities in the linker component—particularly those bearing residual amine or azide-reactive moieties—can lead to off-target conjugates, incomplete ternary complex formation, and reduced protein degradation efficiency. Higher linker purity correlates with improved final PROTAC purity and reduced downstream purification burden .

PROTAC linker purity batch consistency synthetic reproducibility DBCO-PEG2-amine quality

Optimal Application Scenarios for DBCO-NHCO-PEG2-amine in PROTAC Synthesis, Compact Bioconjugation, and Material Functionalization


PROTAC Linker for Compact Ternary Complex Formation with Minimal Steric Interference

DBCO-NHCO-PEG2-amine is optimally deployed as a PEG2 linker in PROTAC synthesis when a short, structurally constrained connection between the E3 ligase ligand and target protein ligand is required. The ~7.6 Å terminal separation provided by the PEG2 spacer balances sufficient reach for ternary complex assembly while minimizing excess conformational entropy that could destabilize the cooperative binding interface . The high commercial purity (≥98%) reduces side-product formation during final PROTAC assembly, directly improving yields in small-scale degrader screening .

Site-Specific Protein Labeling in Sterically Constrained Environments

In protein engineering applications where labeling must occur at a partially buried or sterically hindered lysine residue or engineered azide site, the PEG2 spacer offers a distinct advantage over PEG1 linkers by extending the DBCO group further from the protein surface, improving azide accessibility and SPAAC reaction kinetics . The NHCO amide bond ensures linker integrity throughout labeling, purification, and subsequent analytical steps, while the compact PEG2 footprint minimizes perturbation to protein function or binding interfaces relative to longer PEG4 or PEG12 alternatives .

Surface Functionalization of Nanoparticles and Polymer Scaffolds Requiring Controlled Ligand Density

When functionalizing nanoparticles, hydrogels, or polymer microspheres via surface amine groups, DBCO-NHCO-PEG2-amine enables precise control over DBCO surface density and subsequent click conjugation of azide-functionalized payloads . The PEG2 chain provides sufficient spacer length to reduce steric crowding and improve click reaction efficiency at the surface without the excessive linker extension that can cause payload entanglement or uncontrolled crosslinking observed with PEG12-based linkers . The amine terminus enables stable covalent anchoring to carboxylated surfaces via EDC/NHS coupling .

Modular Building Block for Multi-Step Click Chemistry Cascades

DBCO-NHCO-PEG2-amine serves as a versatile heterobifunctional node in multi-step bioconjugation cascades where orthogonal reactivity is essential. The DBCO group undergoes rapid SPAAC with azide-modified biomolecules, while the primary amine remains available for subsequent amide coupling with NHS esters, carboxylic acids, or other electrophilic reagents . The intermediate PEG2 spacer reduces cross-reactivity and steric interference between conjugated domains, while the NHCO amide linkage provides the chemical stability required for sequential modification steps without linker degradation .

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